molecular formula C13H13N3O3S B6543934 N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide CAS No. 921820-34-0

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide

Cat. No.: B6543934
CAS No.: 921820-34-0
M. Wt: 291.33 g/mol
InChI Key: XRYVASBQHGESIJ-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a thiazole ring, a furan ring, and a cyclopropylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Cyclopropylcarbamoyl Group: This step involves the reaction of cyclopropylamine with a suitable acylating agent, such as an acid chloride or anhydride, to form the cyclopropylcarbamoyl group.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole intermediate with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted thiazole and furan derivatives.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide
  • N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide

Uniqueness

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide is unique due to the presence of both a thiazole and a furan ring, which are less commonly found together in a single molecule. This combination provides a distinct set of chemical properties and potential biological activities that are not observed in similar compounds with different ring systems.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields .

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(14-8-3-4-8)6-9-7-20-13(15-9)16-12(18)10-2-1-5-19-10/h1-2,5,7-8H,3-4,6H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYVASBQHGESIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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